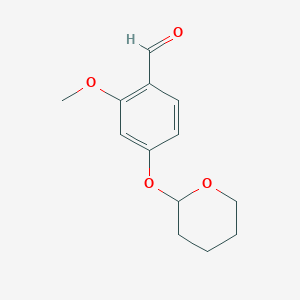

2-Méthoxy-4-((tétrahydro-2H-pyran-2-yl)oxy)benzaldéhyde

Vue d'ensemble

Description

Le 1,2-Distearoyl-3-oléoyl-rac-glycérol est un triglycéride qui contient de l'acide stéarique aux positions sn-1 et sn-2 et de l'acide oléique à la position sn-3 . Ce composé se trouve couramment dans le beurre de cacao et les huiles végétales . Il est connu pour ses propriétés structurelles uniques et est utilisé dans diverses applications scientifiques et industrielles.

Applications De Recherche Scientifique

1,2-Distearoyl-3-Oleoyl-rac-glycerol has diverse applications in scientific research:

Chemistry: It is used as a model compound for studying lipid behavior and interactions.

Biology: The compound is utilized in membrane studies and lipidomics research.

Medicine: It serves as an excipient in drug formulations and delivery systems.

Industry: It is employed in the production of cosmetics, food products, and biodegradable materials.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 1,2-Distearoyl-3-oléoyl-rac-glycérol peut être synthétisé par des réactions d'estérification impliquant de l'acide stéarique et de l'acide oléique avec du glycérol . La réaction nécessite généralement un catalyseur, tel que l'acide sulfurique, et est réalisée dans des conditions de température et de pression contrôlées pour assurer la formation du triglycéride souhaité.

Méthodes de production industrielle : En milieu industriel, le 1,2-Distearoyl-3-oléoyl-rac-glycérol est produit par des méthodes enzymatiques utilisant des lipases. Ces enzymes catalysent l'estérification du glycérol avec les acides stéarique et oléique, ce qui donne des rendements élevés du composé . Le processus est optimisé pour la production à grande échelle, garantissant la cohérence et la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions : Le 1,2-Distearoyl-3-oléoyl-rac-glycérol subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des peroxydes et d'autres produits d'oxydation.

Hydrolyse : En présence d'eau et d'un catalyseur acide ou basique, il peut être hydrolysé pour libérer des acides gras libres et du glycérol.

Transestérification : Cette réaction implique l'échange de groupes esters avec des alcools, conduisant à la formation de différents triglycérides.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Hydrolyse : Des conditions acides ou basiques, telles que l'acide chlorhydrique ou l'hydroxyde de sodium, sont utilisées.

Transestérification : Des catalyseurs comme le méthylate de sodium ou les lipases sont utilisés.

Principaux produits formés :

Oxydation : Peroxydes et autres dérivés oxydés.

Hydrolyse : Acide stéarique, acide oléique et glycérol.

Transestérification : Divers triglycérides en fonction de l'alcool utilisé.

Applications de la recherche scientifique

Le 1,2-Distearoyl-3-oléoyl-rac-glycérol a des applications diverses dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier le comportement et les interactions des lipides.

Biologie : Le composé est utilisé dans les études membranaires et la recherche lipidomique.

Médecine : Il sert d'excipient dans les formulations pharmaceutiques et les systèmes d'administration.

Industrie : Il est utilisé dans la production de cosmétiques, de produits alimentaires et de matériaux biodégradables.

Mécanisme d'action

Le mécanisme d'action du 1,2-Distearoyl-3-oléoyl-rac-glycérol implique son interaction avec les membranes lipidiques et les enzymes. Le composé s'intègre dans les bicouches lipidiques, affectant la fluidité et la stabilité de la membrane . Il sert également de substrat pour les lipases, qui catalysent son hydrolyse pour libérer des acides gras et du glycérol. Ces acides gras peuvent ensuite participer à diverses voies métaboliques .

Mécanisme D'action

The mechanism of action of 1,2-Distearoyl-3-Oleoyl-rac-glycerol involves its interaction with lipid membranes and enzymes. The compound integrates into lipid bilayers, affecting membrane fluidity and stability . It also serves as a substrate for lipases, which catalyze its hydrolysis to release fatty acids and glycerol. These fatty acids can then participate in various metabolic pathways .

Comparaison Avec Des Composés Similaires

Composés similaires :

1,2-Dioléoyl-3-stéaroyl-rac-glycérol : Contient de l'acide oléique aux positions sn-1 et sn-2 et de l'acide stéarique à la position sn-3.

1,2-Dilinoléoyl-3-oléoyl-rac-glycérol : Contient de l'acide linoléique aux positions sn-1 et sn-2 et de l'acide oléique à la position sn-3.

Unicité : Le 1,2-Distearoyl-3-oléoyl-rac-glycérol est unique en raison de sa composition spécifique en acides gras, qui confère des propriétés physiques et chimiques distinctes. Sa présence dans le beurre de cacao et les huiles végétales en fait un composé précieux pour les applications alimentaires et cosmétiques .

Propriétés

IUPAC Name |

2-methoxy-4-(oxan-2-yloxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-15-12-8-11(6-5-10(12)9-14)17-13-4-2-3-7-16-13/h5-6,8-9,13H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLKXYRFRQWAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OC2CCCCO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398758 | |

| Record name | 2-Methoxy-4-[(oxan-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163041-68-7 | |

| Record name | 2-Methoxy-4-[(oxan-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B66715.png)

![3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B66716.png)

![[2-(diethylaminomethyl)pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid](/img/structure/B66720.png)

![2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile](/img/structure/B66721.png)